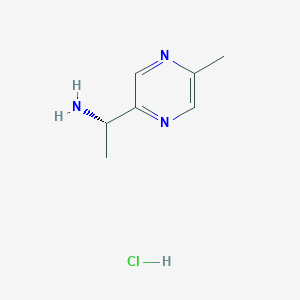
D-Glucose 6-phosphate Dipotassium Salt Trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate is a chemical compound that belongs to the class of organophosphates It is characterized by its phosphate group attached to a hexose sugar derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate typically involves the phosphorylation of a hexose sugar derivative. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in the synthesis include phosphorus oxychloride and potassium hydroxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters. The final product is purified through crystallization and recrystallization techniques to obtain the trihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The phosphate group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various phosphate esters and derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its role in cellular processes and as a potential biochemical marker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its biochemical activity, participating in phosphorylation reactions that regulate various cellular functions. The compound can modulate enzyme activity and influence signal transduction pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy(phosphonooxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate dihydrate
- Potassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Uniqueness
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate is unique due to its specific stereochemistry and the presence of a phosphate group attached to a hexose sugar derivative. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C6H17K2O12P |
|---|---|
Molekulargewicht |
390.36 g/mol |
IUPAC-Name |
dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;trihydrate |
InChI |
InChI=1S/C6H13O9P.2K.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2/t3-,4+,5+,6+;;;;;/m0...../s1 |
InChI-Schlüssel |
YBBMJPSZNCLKQL-ZQNYHYCUSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
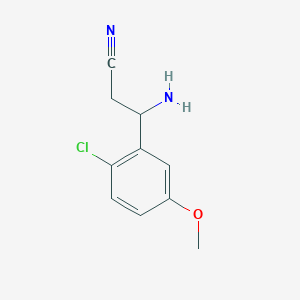
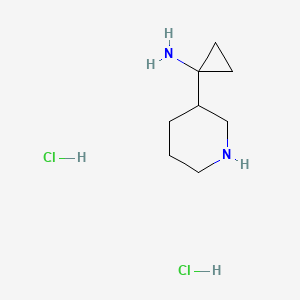

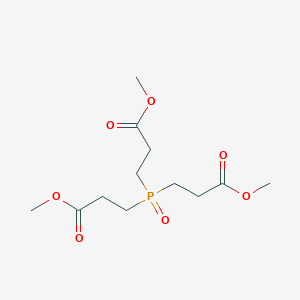

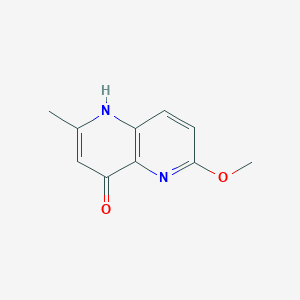

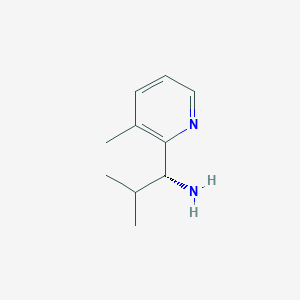
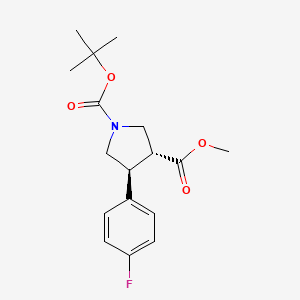
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)
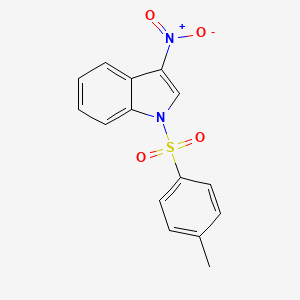
![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
